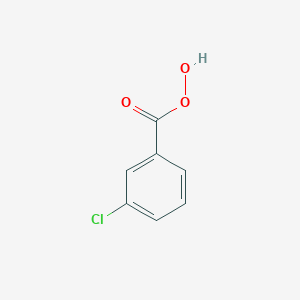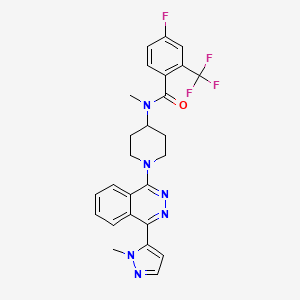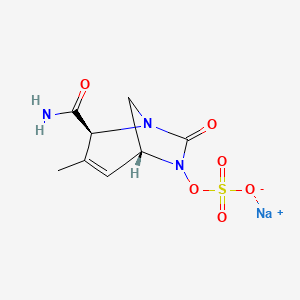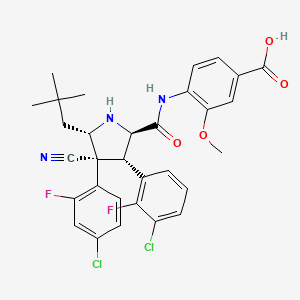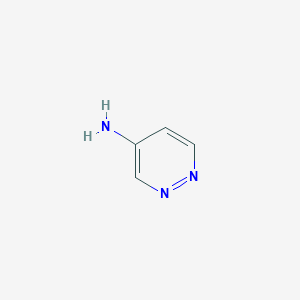
4-Aminopyridazine
Overview
Description
4-Aminopyridazine, also known as 4-Pyridazinamine, is a heterocyclic organic compound with the molecular formula C4H5N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
4-Aminopyridazine, also known as 4-Pyridazinamine, is a small molecule that has been shown to have a significant impact on neural transmission . The primary target of this compound is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their dysfunction can lead to various neurological disorders .
Mode of Action
This compound acts by inhibiting voltage-gated potassium channels . This inhibition results in the prolongation of action potentials, which in turn leads to an increased release of neurotransmitters . This increased neurotransmitter release enhances neuronal signaling, which can help to augment synaptic transmission and mitigate neurological disorders .
Biochemical Pathways
It is known that the compound’s action on voltage-gated potassium channels can have a significant impact on neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, this compound can enhance the communication between neurons and thus influence various biochemical pathways .
Pharmacokinetics
It is known that the compound has a high bioavailability when administered orally . This suggests that the compound is well absorbed in the gastrointestinal tract and can effectively reach its target sites in the body .
Result of Action
The inhibition of voltage-gated potassium channels by this compound leads to a prolongation of action potentials and an increased release of neurotransmitters . This can result in enhanced neuronal signaling, which can help to improve symptoms in various neurological disorders . For example, in patients with gain-of-function KCNA2-encephalopathy, treatment with this compound led to improvements in gait, ataxia, alertness, cognition, and speech .
Biochemical Analysis
Biochemical Properties
4-Aminopyridazine is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to its unique applications in molecular recognition.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . For example, it has been used as a research tool in characterizing subtypes of the potassium channel
Molecular Mechanism
It is known to exert its effects through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, levetiracetam reduced seizure-like event frequency while lacosamide and zonisamide at higher doses completely blocked seizure-like event incidence
Metabolic Pathways
It is known that there is limited metabolism of this compound in humans, with the two major metabolites being 3-hydroxy-4-Aminopyridazine and 3-hydroxy-4-Aminopyridazine sulfate, likely through CYP2E1 pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyridazine can be synthesized through various methods. One common approach involves the reduction of 4-nitropyridazine. This reduction can be achieved using iron and acetic acid at reflux temperature, yielding this compound in high purity . Another method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as catalysts, along with sodium hydroxide or potassium hydroxide and bromine .
Industrial Production Methods: Industrial production of this compound typically follows the reduction of 4-nitropyridazine-N-oxide with iron and mineral acids. This method is preferred due to its high yield and cost-effectiveness. The reaction is carried out under reflux conditions, followed by continuous extraction with diethyl ether .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitropyridazine.
Reduction: Reduction of 4-nitropyridazine to this compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and acetic acid are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 4-Nitropyridazine.
Reduction: this compound.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
4-Aminopyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
4-Aminopyridine: Similar in structure but differs in the position of the amino group.
4-Nitropyridazine: An oxidized form of 4-Aminopyridazine.
Pyridazine: The parent compound of this compound, lacking the amino group.
Uniqueness: this compound is unique due to its specific inhibition of voltage-gated potassium channels, which is not observed in all pyridazine derivatives. This property makes it particularly valuable in neurological research and potential therapeutic applications .
Biological Activity
4-Aminopyridazine, a derivative of pyridazine, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring with an amino group at the 4-position. Its structure can be represented as follows:
This compound exhibits properties that make it a candidate for various pharmacological applications, particularly in neurology and oncology.
The primary mechanism by which this compound exerts its biological effects is through the modulation of ion channels, particularly voltage-gated potassium channels. By blocking these channels, it prolongs action potentials and enhances synaptic transmission in both central and peripheral nervous systems. This mechanism is particularly relevant in conditions characterized by demyelination and impaired neuronal conduction, such as multiple sclerosis (MS) and spinal cord injuries (SCI) .
Neuroprotective Effects
Research indicates that this compound may provide neuroprotection and improve neurological function in various conditions:
- Multiple Sclerosis : Clinical studies have shown that this compound can enhance gait and sensory function in MS patients. For instance, a study involving eight chronic SCI subjects reported improved sensation and reduced disability following administration of the drug .
- Amyotrophic Lateral Sclerosis (ALS) : In vitro studies using motor neurons derived from ALS patients demonstrated that treatment with this compound restored excitability and reduced endoplasmic reticulum stress, suggesting potential therapeutic benefits in ALS .
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, new amide derivatives have shown dual inhibitory activity against tissue non-specific alkaline phosphatase and ecto-5′-nucleotidase, indicating potential anticancer properties .
Case Studies
Several case studies highlight both the therapeutic potential and risks associated with this compound:
- Case of Overdose : A report documented a patient with progressive MS who experienced severe symptoms following an overdose of this compound. Symptoms included diaphoresis, delirium, and choreathetoid movements. The case emphasized the importance of awareness regarding the drug's toxicity profile .
- Clinical Trials : A randomized controlled trial demonstrated that patients receiving this compound showed significant improvements in quality of life measures compared to placebo groups .
Toxicity Profile
Despite its therapeutic benefits, this compound has a toxicity profile that requires careful monitoring:
- Acute Toxicity : Studies indicate that acute toxicity can occur at high doses (up to 1500 mg/kg), but newer derivatives may exhibit significantly lower toxicity compared to traditional formulations .
- CNS Effects : Common adverse effects include central nervous system hyperexcitability, gastrointestinal upset, and potential cardiovascular complications such as atrial fibrillation .
Summary Table of Biological Activities
Properties
IUPAC Name |
pyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGBEPEAUHERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305399 | |
| Record name | 4-aminopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-39-2 | |
| Record name | 4-Aminopyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2SSX4YHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-aminopyridazine and how is it typically characterized?
A1: this compound is a heterocyclic aromatic compound. Its molecular formula is C4H5N3 and it has a molecular weight of 95.10 g/mol. The structure has been confirmed using infrared spectroscopy, which demonstrated similarities to 4-aminopyridine, suggesting the presence of the amino-form in both molecules. []
Q2: How does the structure of aminopyridazines influence their reactivity with electrophiles?
A2: Studies have shown that this compound undergoes electrophilic substitution predominantly at the 5-position when in its conjugate acid form. At lower acidity levels, the 3- and 6-positions become more susceptible to exchange via an ylide mechanism. [] Methylation reactions with methyl iodide have revealed that both 1- and 2-methyl derivatives can be formed for this compound. []
Q3: Can you elaborate on the synthetic routes employed for the production of this compound and its derivatives?
A3: Several synthetic pathways have been explored for this compound and its derivatives. One approach involves the use of 3,6-dichloropyridazine as a starting material. This undergoes chlorination to yield 3,4,6-trichloropyridazine, which is subsequently treated with methanol and ammonia to produce 3,6-dichloro-4-aminopyridazine. A final catalytic dechlorination step generates the desired this compound. [] Additionally, this compound-1-oxides can be synthesized by reacting corresponding azides with potassium cyanide followed by acidification. [] A separate study showed that treating 4-nitropyridazine 1-oxide with potassium permanganate in liquid ammonia can also yield the 5-amino-4-nitropyridazine 1-oxide. []
Q4: Have any specific applications for this compound derivatives been identified, particularly in the pharmaceutical or agricultural industries?
A4: Research has identified 3-aminopyridyl ureas with insecticidal activity against the green peach aphid (Myzus persicae). While structurally similar this compound derivatives were also found to be insecticidally active, their potency against other key pests, like the sweetpotato whitefly (Bemisia tabaci), remained limited. [] Furthermore, novel this compound derivatives containing sulfonamide or sulfamide moieties have been synthesized and patented for their potential use as thrombin inhibitors, suggesting potential applications in the development of antithrombotic drugs. []
Q5: Can you provide examples of how this compound is used as a building block in the synthesis of more complex heterocyclic systems?
A5: this compound serves as a crucial precursor for building diverse heterocyclic structures. For instance, reacting 3-hydrazino-4-amino-6-chloropyridazine with formic acid yields 6-chloro-8-amino-s-triazolo[4,5-b]pyridazine through a ring isomerization process. [] Similarly, the reaction of this compound-3-carboxamide with urea produces pyrimido[5,4-c]pyridazine-6,8-dione, highlighting its versatility in accessing novel heterocyclic frameworks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






